N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide

描述

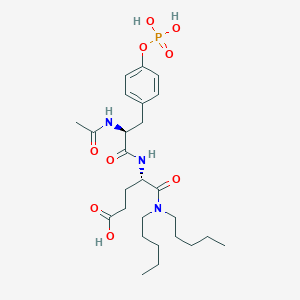

N-乙酰基-O-膦酰基-酪氨酸-谷氨酸二戊酰胺是一种合成的磷酸肽,以其对 pp60c-src SH2 域的强效抑制效应而闻名。 该化合物以其独特的结构为特征,包括一个被磷酸化并连接到一个用二戊酰胺基团修饰的谷氨酸残基的乙酰化酪氨酸残基 .

准备方法

合成路线和反应条件: N-乙酰基-O-膦酰基-酪氨酸-谷氨酸二戊酰胺的合成涉及多个步骤,从氨基酸上官能团的保护开始。酪氨酸残基被乙酰化和磷酸化,然后将磷酸化的酪氨酸与谷氨酸残基偶联。

工业生产方法: 该化合物的工业生产通常遵循类似的合成路线,但规模更大。该过程涉及使用自动肽合成仪和高效液相色谱 (HPLC) 进行纯化。 反应条件经过优化以确保高产率和纯度 .

化学反应分析

反应类型: N-乙酰基-O-膦酰基-酪氨酸-谷氨酸二戊酰胺经历各种化学反应,包括:

氧化: 磷酸化的酪氨酸残基在特定条件下可以被氧化。

还原: 该化合物可以被还原以去除磷酸基团。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 硼氢化钠或其他还原剂。

取代: 胺试剂在酸性或碱性条件下

主要产品:

氧化: 磷酸化酪氨酸的氧化衍生物。

还原: 脱磷酸化酪氨酸衍生物。

取代: 具有不同酰胺基团的修饰肽

科学研究应用

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide acts as a potent inhibitor of the pp60c-src SH2 domain, which plays a crucial role in various signaling pathways involved in cell growth and differentiation. Its ability to bind specifically to the src SH2 domain allows researchers to study the modulation of signaling pathways that are often dysregulated in cancer.

Key Applications

-

Signal Transduction Studies

- The compound is used to investigate the mechanisms of signal transduction mediated by src family kinases. By inhibiting the src SH2 domain, researchers can elucidate the downstream effects of src activation and its implications in oncogenesis.

-

Cancer Research

- This compound is employed in cancer biology to explore therapeutic targets. Its inhibitory action on the src kinase pathway has been linked to potential treatments for various cancers, including breast and colon cancers.

-

Peptide Interaction Studies

- This phosphopeptide serves as a model compound for studying peptide-ligand interactions, particularly those involving phosphotyrosine residues. These studies are essential for understanding protein-protein interactions that are critical for cellular function.

-

Mass Cytometry (CyTOF)

- The compound can be utilized in mass cytometry applications to analyze signaling pathways at the single-cell level, providing insights into cellular heterogeneity within tumors.

-

Vaccine Development

- Research has indicated potential applications in vaccine development, particularly in designing peptides that can elicit specific immune responses through targeted signaling pathways.

Case Study 1: Inhibition of Src Kinase Activity

A study conducted by Charifson et al. (1997) demonstrated that this compound effectively inhibited the activity of pp60c-src, leading to decreased cell proliferation in vitro. The results highlighted its potential as a therapeutic agent targeting src-related malignancies .

Case Study 2: Structural Analysis of Peptide Ligands

Pacofsky et al. (1998) performed a thermodynamic analysis of peptide ligands for the src SH2 domain, including this compound. Their findings provided insights into the binding affinities and structural characteristics necessary for effective inhibition of src kinases .

作用机制

该化合物通过与 pp60c-src SH2 域结合发挥作用,从而抑制其活性。这种相互作用会破坏由 SH2 域介导的信号通路,导致细胞反应发生改变。 分子靶标包括参与细胞生长、分化和存活的蛋白质 .

类似化合物:

- N-乙酰基-亮氨酸-谷氨酸-缬氨酸-天冬氨酸-7-酰胺-4-三氟甲基香豆素

- 聚 (谷氨酸, 酪氨酸) 钠盐

- 聚 (谷氨酸, 丙氨酸, 酪氨酸) 钠盐

- 酪氨酸-谷氨酸-天冬酰胺- (脯氨酸-13C5,15N)-精氨酸-天冬酰胺-缬氨酸-甘氨酸-丝氨酸三氟乙酸盐

- N-乙酰基-天冬氨酸-谷氨酸-OH-15N2

- 1,5-丹磺酰-谷氨酸-甘氨酸-精氨酸氯甲基酮,二盐酸盐

- N-乙酰基-天冬氨酸-谷氨酸-13C5-OH

独特性: N-乙酰基-O-膦酰基-酪氨酸-谷氨酸二戊酰胺以其对 pp60c-src SH2 域的特异性抑制作用而独树一帜,这在其他类似化合物中并不常见。 其结构,兼具乙酰化和磷酸化,以及二戊酰胺修饰,使其具有独特的生化特性 .

相似化合物的比较

- N-Acetyl-Leu-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin

- Poly(Glu, Tyr) sodium salt

- Poly(Glu, Ala, Tyr) sodium salt

- Tyr-Glu-Asn-(Pro-13C5,15N)-Arg-Asn-Val-Gly-Ser trifluoroacetate salt

- N-Acetyl-Asp-Glu-OH-15N2

- 1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride

- N-Acetyl-Asp-Glu-13C5-OH

Uniqueness: N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is unique due to its specific inhibitory action on the pp60c-src SH2 domain, which is not commonly observed in other similar compounds. Its structure, featuring both acetylation and phosphorylation, along with the dipentylamide modification, contributes to its distinct biochemical properties .

生物活性

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide (CAS No. 190078-50-3) is a phosphopeptide that has garnered attention for its role as a potent inhibitor of the pp60c-src SH2 domain. This compound is structurally characterized by the presence of an acetyl group, a phosphonate moiety, and a dipentylamide group attached to the tyrosine and glutamic acid residues. Its unique structure enables it to interact with various biological pathways, particularly those involving protein kinases and signal transduction.

- Molecular Formula : C26H42N3O9P

- Molecular Weight : 571.6 g/mol

- Structure : The compound features a phosphonated tyrosine (Tyr) and glutamic acid (Glu) linked to dipentylamide, enhancing its lipophilicity and cellular uptake.

This compound primarily functions by binding to the SH2 domain of the Src family kinases. This interaction inhibits the phosphorylation of tyrosine residues in target proteins, which is crucial for various signaling pathways involved in cell growth, differentiation, and survival.

Inhibition of Src Kinase Activity

Research indicates that this compound acts as a potent dipeptide inhibitor of the pp60c-src SH2 domain. The inhibition of Src kinase activity has significant implications in cancer research, as aberrant Src signaling is often associated with tumor progression and metastasis .

Case Studies and Experimental Findings

-

In Vitro Studies :

- In studies conducted on various cancer cell lines, this compound demonstrated effective inhibition of cell proliferation through its action on Src-mediated pathways.

- A specific study reported a dose-dependent reduction in cellular migration and invasion in breast cancer cells treated with this compound, highlighting its potential as an anti-metastatic agent .

-

Pharmacodynamics :

- The compound's pharmacological profile shows that it can effectively penetrate cell membranes due to its lipophilic nature, leading to enhanced bioavailability in cellular environments .

- Kinetic assays revealed that this compound exhibits competitive inhibition against ATP binding in Src kinase assays .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-(dipentylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N3O9P/c1-4-6-8-16-29(17-9-7-5-2)26(34)22(14-15-24(31)32)28-25(33)23(27-19(3)30)18-20-10-12-21(13-11-20)38-39(35,36)37/h10-13,22-23H,4-9,14-18H2,1-3H3,(H,27,30)(H,28,33)(H,31,32)(H2,35,36,37)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMADZBIAOYLZDD-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195085 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190078-50-3 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190078-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。